

# 6-Hydroxyquinoline-5-carboxamide initial characterization

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: 6-Hydroxyquinoline-5-carboxamide

CAS No.: 104612-30-8

Cat. No.: S1481828

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## Fundamental Characterization Data

The table below summarizes the key identifiers and calculated physicochemical properties for **6-Hydroxyquinoline-5-carboxamide**. [1]

Property	Value
CAS Registry Number	104612-30-8 [1]
IUPAC Name	6-Hydroxy-5-quinolinecarboxamide [1]
Synonyms	6-hydroxyquinoline-5-carboxamide [1]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> [1]
Molecular Weight	188.18 g/mol [1]
SMILES	NC(=O)c1c(O)ccc2ncccc12 [1]

Property	Value
InChI	InChI=1S/C10H8N2O2/c11-10(14)9-6-2-1-5-12-7(6)3-4-8(9)13/h1-5,13H,(H2,11,14) [1]
InChI Key	JXMHUCCIOCFOCH-UHFFFAOYSA-N [1]
Density	1.405 g/cm <sup>3</sup> (Calculated) [1]
Boiling Point	446.457 °C at 760 mmHg (Calculated) [1]
Flash Point	223.809 °C (Calculated) [1]
Refractive Index	1.721 (Calculated) [1]

## Synthesis and Experimental Context

While a direct synthesis protocol for **6-Hydroxyquinoline-5-carboxamide** is not outlined, the search results provide highly relevant information on synthesizing its direct precursor, 6-hydroxyquinoline, and methods for functionalizing similar compounds at the C5 position.

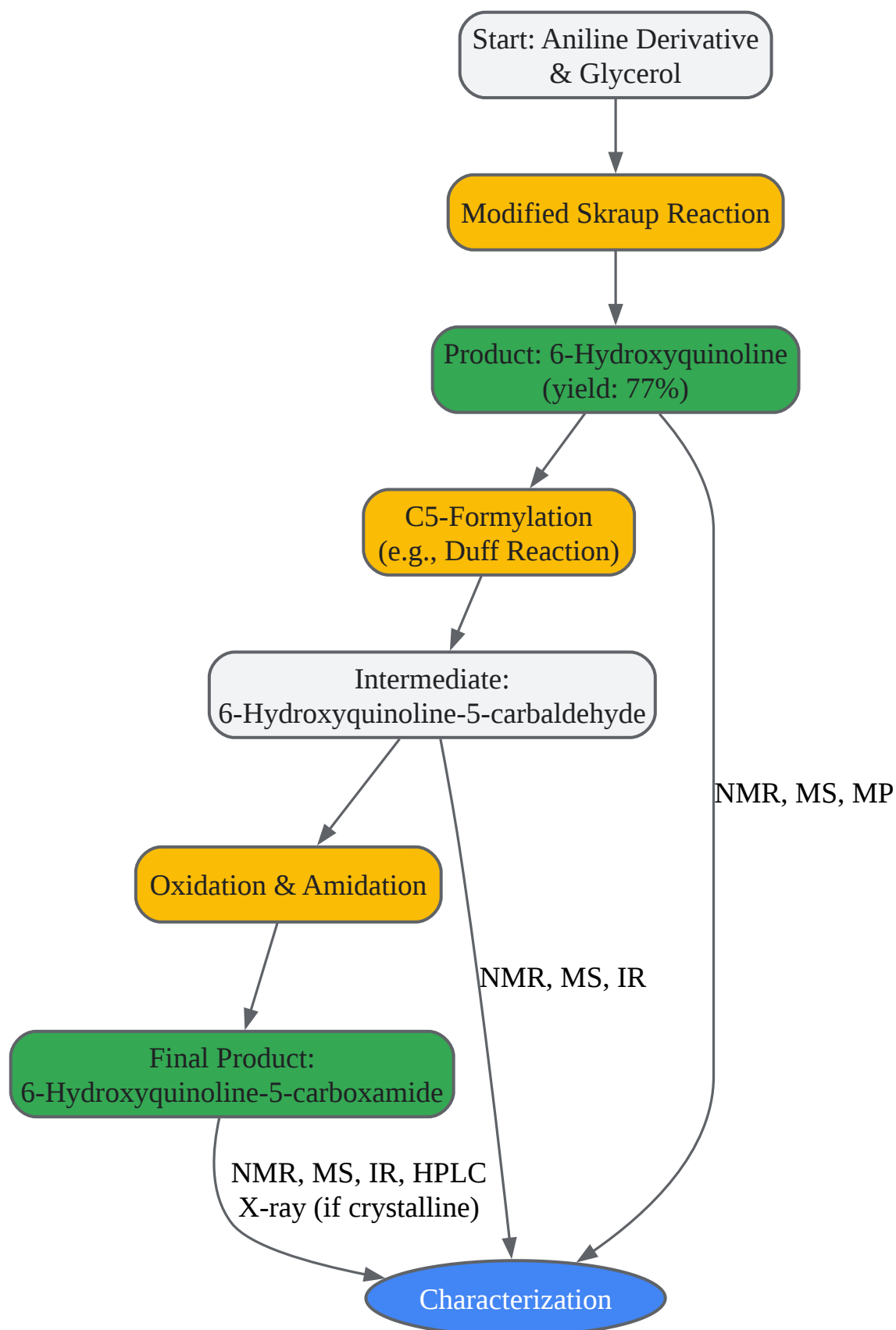
### Synthesis of 6-Hydroxyquinoline (Parent Compound)

An efficient, modified **Skraup reaction** can be used to synthesize 6-hydroxyquinoline, which serves as a key starting material. [2] [3]

- **Reaction Setup:** A mixture of nitrobenzene (10 mmol), glycerol (40 mmol), and concentrated sulfuric acid (30 mmol) in water (7.4 mL) is prepared in a sealed vessel. [3]
- **Reaction Conditions:** The mixture is heated using **microwave irradiation** to 220°C and held at this temperature for 10 minutes. [3]
- **Work-up Procedure:** After cooling, the pH is adjusted to 8-9 with NaOH, and the product is extracted with ethyl acetate. Purification is achieved via column chromatography (silica gel, eluent: cyclohexane/ethyl acetate 1:1). [3]
- **Yield:** This method provides 6-hydroxyquinoline in a **77% yield**. [2] [3]

## Formylation at the C5 Position

The synthesis of the carboxamide likely involves formylation of 6-hydroxyquinoline at the C5 position, followed by oxidation and amidation. The following diagram illustrates the general workflow for the synthesis and characterization of **6-Hydroxyquinoline-5-carboxamide** and its precursors.



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### Synthesis and characterization workflow

A study on the formylation of 6-hydroxyquinoline using the **Duff reaction** (with hexamethylenetetramine, HMTA) resulted exclusively in the formation of the **C5-carbaldehyde** regioisomer, with no formylation at other positions. [4] This high regioselectivity is due to the greater stabilization of the reaction intermediate at the C5 position compared to C7. [4]

## Suggested Research Directions

The search results indicate that while the specific data for your compound is limited, related research areas are well-established:

- **Biological Potential:** Hydroxyquinoline derivatives are investigated for diverse therapeutic applications, including use as **anti-hepatitis B virus agents**, **matrix metalloproteinase inhibitors**, and **Na<sup>+</sup>, K<sup>+</sup>-ATPase inhibitors**. [5]
- **Characterization Techniques:** The provided research extensively uses techniques like **multinuclear NMR** (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F, <sup>31</sup>P), FTIR, UV-Vis spectroscopy, mass spectrometry (MS, HRMS), and single-crystal X-ray diffraction for characterizing similar compounds. [6] [7] [4] Electrochemical properties (reduction and oxidation potentials) can also be investigated. [4]
- **Computational Chemistry: Density Functional Theory (DFT) calculations** are commonly employed to rationalize molecular structures, regioselectivity of reactions, and thermodynamic pathways. [6] [7] [5]

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## References

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**Address:** Ontario, CA 91761, United States

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